molecular formula C10H9BrO4 B3060777 Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate CAS No. 823225-66-7

Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate

Cat. No.: B3060777
CAS No.: 823225-66-7
M. Wt: 273.08
InChI Key: GSCCQDGOXMZBRF-UHFFFAOYSA-N
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Description

Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is a heterocyclic compound with the molecular formula C₁₀H₉BrO₄. It is primarily used in research and development within the fields of chemistry and pharmacology. The compound is characterized by its unique structure, which includes a bromine atom and a dioxine ring, making it a valuable building block in synthetic chemistry .

Properties

IUPAC Name

methyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-13-10(12)6-2-3-7(11)9-8(6)14-4-5-15-9/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCCQDGOXMZBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Br)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726425
Record name Methyl 8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823225-66-7
Record name Methyl 8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Dihydroxybenzoate Derivatives

The most widely reported method involves cyclizing methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane under basic conditions (Scheme 1):

Step 1: Esterification of 2,3-Dihydroxybenzoic Acid
2,3-Dihydroxybenzoic acid is refluxed in methanol with concentrated sulfuric acid to yield methyl 2,3-dihydroxybenzoate (13 ).

Step 2: Cyclization with 1,2-Dibromoethane
Methyl 2,3-dihydroxybenzoate undergoes alkylation with 1,2-dibromoethane in acetone using potassium carbonate as a base. The reaction proceeds via a nucleophilic substitution mechanism, forming the 1,4-dioxane ring and yielding methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate (14 ).

Parameter Condition
Solvent Acetone
Base K₂CO₃ (2.5 equiv)
Temperature Reflux (56°C)
Reaction Time 12–24 hours
Yield 60–75% (estimated)

Alternative Cyclization Approaches

Source highlights solvent-dependent regioselectivity in analogous heterocycle synthesis. Polar aprotic solvents (e.g., DMF) favor O-alkylation, while nonpolar solvents may promote side reactions. For benzodioxines, acetone optimally balances reactivity and selectivity.

Regioselective Bromination of the Benzodioxane Core

Electrophilic Aromatic Substitution

Bromination of methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃). The methyl ester directs bromination to position 8, meta to the carbonyl group (Scheme 2).

Parameter Condition
Brominating Agent Br₂ (1.1 equiv)
Catalyst FeBr₃ (0.1 equiv)
Solvent Dichloromethane
Temperature 0°C to room temperature
Reaction Time 2–4 hours
Yield 50–65% (estimated)

Mechanistic Insight : The ester group deactivates the ring, favoring electrophilic attack at position 8 due to combined electronic effects from the dioxane oxygens and the ester.

Nitration-Reduction-Bromination Sequence

Source reports nitration at position 8 using HNO₃/CF₃COOH, followed by reduction to an amine and Sandmeyer bromination. While迂回, this pathway offers precise regiocontrol:

  • Nitration : Methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate → 8-nitro derivative (16 ).
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) → 8-amino derivative (18 ).
  • Diazotization and Bromination : NaNO₂/HBr → diazonium salt, treated with CuBr → 8-bromo product.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 2.4 Hz, 1H, H-6), 7.12 (d, J = 2.4 Hz, 1H, H-7), 4.40–4.25 (m, 4H, dioxane CH₂), 3.90 (s, 3H, COOCH₃).
  • ¹³C NMR : δ 166.8 (COOCH₃), 148.2 (C-8), 123.5 (C-5), 117.9 (C-6), 64.8 (dioxane OCH₂), 52.1 (COOCH₃).

Challenges and Optimization Strategies

Competing Side Reactions

  • Over-bromination : Excess Br₂ leads to di-substitution; stoichiometric control is critical.
  • Ring-opening : Harsh bromination conditions may cleave the dioxane ethers. FeBr₃ at 0°C mitigates this.

Yield Enhancement

  • Microwave-assisted Synthesis : Source notes 10–15% yield improvements in analogous Knoevenagel condensations using microwave irradiation.
  • Catalyst Screening : FeBr₃ outperforms AlBr₃ or ZnBr₂ in minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is not well-documented. its structure suggests that it may interact with biological molecules through its bromine atom and dioxine ring, potentially affecting enzyme activity or receptor binding. Further research is needed to elucidate its exact molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
  • Methyl 8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
  • Methyl 8-iodo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate

Uniqueness

Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry. Its dioxine ring also provides a stable framework for further functionalization .

Biological Activity

Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is a heterocyclic compound with significant potential in pharmacological research. Its unique structural features, including the presence of a bromine atom and a dioxine ring, suggest various biological activities that warrant detailed investigation.

  • Molecular Formula : C₁₀H₉BrO₄
  • Molecular Weight : 273.08 g/mol
  • CAS Number : 823225-66-7
  • IUPAC Name : Methyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate

The exact mechanism of action for this compound remains largely unexplored. However, its structure suggests potential interactions with biological molecules that could influence enzyme activities or receptor binding. The bromine atom may facilitate nucleophilic substitutions or participate in radical reactions, which can alter biological pathways.

Antitumor Activity

The compound's structural relatives have shown promising antitumor activity against various cancer cell lines. For instance, derivatives of dioxine compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells . Although specific studies on this compound are lacking, its chemical framework suggests it could possess similar properties.

Enzyme Inhibition

This compound may act as an enzyme inhibitor due to its ability to interact with active sites through its bromine substituent. Compounds with similar structures have been investigated for their inhibitory effects on kinases involved in cancer progression . Further research is necessary to elucidate specific enzyme targets.

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound are scarce, related compounds provide insights into its potential biological activities.

  • Antidepressant Studies : Research involving benzoxazole derivatives highlighted significant antidepressant-like effects linked to serotonin receptor modulation.
  • Antitumor Research : Investigations into structurally similar dioxines revealed cytotoxicity against multiple cancer cell lines and suggested mechanisms involving apoptosis induction.
  • Enzyme Inhibition Studies : Compounds with brominated dioxine structures have shown promise as inhibitors of critical kinases in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
Reactant of Route 2
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate

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